1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one
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Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both a pyridine and an imidazolidinone ring. The presence of a bromine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one typically involves the cyclization of acyclic precursors. One common method is the reaction of 5-bromo-6-methyl-2-aminopyridine with ethyl isocyanate under controlled conditions to form the imidazolidinone ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substitu
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-6-7(10)2-3-8(12-6)13-5-4-11-9(13)14/h2-3H,4-5H2,1H3,(H,11,14) |
InChI Key |
MSYALHYCCNZZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNC2=O)Br |
Origin of Product |
United States |
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